Clopidogrel benzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel benzenesulfonate involves the intra-molecular cyclization of Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate intermediate using dioxalane to yield Clopidogrel base . The racemic Clopidogrel base is then resolved, and the resulting enantiomer is reacted with benzenesulfonic acid in appropriate solvents to yield solvent-free crystalline this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of appropriate solvents and purification techniques is crucial to obtain the desired crystalline form .
Chemical Reactions Analysis
Types of Reactions
Clopidogrel benzenesulfonate undergoes various chemical reactions, including:
Oxidation: Clopidogrel is metabolized in the liver to form its active thiol-containing metabolite.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: Clopidogrel can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product formed is the active thiol-containing metabolite of Clopidogrel.
Reduction: Reduced forms of Clopidogrel or its intermediates.
Substitution: Substituted derivatives of Clopidogrel, depending on the nucleophile used.
Scientific Research Applications
Clopidogrel benzenesulfonate has numerous applications in scientific research:
Mechanism of Action
Clopidogrel benzenesulfonate is a prodrug that requires metabolic activation to exert its effects. It is converted to an active thiol-containing metabolite via a two-step reaction involving cytochrome P450 enzymes . The active metabolite irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet activation and aggregation . This inhibition of platelet aggregation reduces the risk of thrombotic events such as myocardial infarction and stroke .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel bisulfate: Another salt form of Clopidogrel, commonly used in clinical practice.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor with a reversible binding mechanism.
Uniqueness of Clopidogrel Benzenesulfonate
This compound is unique due to its stable crystalline form, which offers improved solubility and stability compared to other salt forms . This stability enhances its pharmacokinetic properties, making it a preferred choice in certain pharmaceutical formulations .
Properties
IUPAC Name |
benzenesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.C6H6O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;7-10(8,9)6-4-2-1-3-5-6/h2-5,7,9,15H,6,8,10H2,1H3;1-5H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZIJKLLBDXNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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